N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide” is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a dimethoxyphenyl acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide” typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: It might be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes.
Receptor Binding: It might be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound could be a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Agriculture: It might be used in the development of new agrochemicals.
Pharmaceuticals: The compound could be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide” would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds with similar tetrazole rings.
Cyclohexyl Compounds: Compounds featuring a cyclohexyl group.
Dimethoxyphenyl Acetamides: Compounds with similar aromatic and acetamide structures.
Uniqueness
The uniqueness of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-25-15-9-8-13(10-16(15)26-2)11-18(24)19-12-17-20-21-22-23(17)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEOPWYAJDIWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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